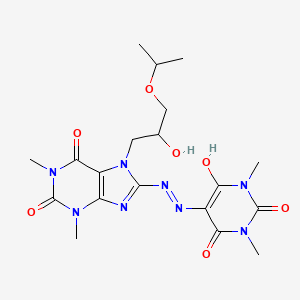![molecular formula C26H20ClNO4 B2749513 6-[(4-chlorophenyl)methyl]-8-(4-methylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one CAS No. 904432-99-1](/img/structure/B2749513.png)
6-[(4-chlorophenyl)methyl]-8-(4-methylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, a series of new 3-substituted 6-(4-chlorophenyl)-9-methyl-12H-1benzofuro[3,2-e][1,2,4]triazolo[4,3-b][1,2]diazepines was synthesized from the corresponding bicyclic 1-(4-chlorophenyl)-3,5-dihydro-8-methyl-4H-1benzofuro[2,3-d][1,2]diazepin-4-one . The synthesis strategy makes use of silylation–amination as the key step, allowing a wide range of derivatives to be prepared .Applications De Recherche Scientifique
Molecular Structure and Spectroscopic Characterization
Research on similar molecular structures, such as derivatives of quinoline and benzoxazine compounds, has provided detailed insights into their molecular structure through Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations. These studies offer spectroscopic characterization, including FT-IR, NMR, and UV-Vis absorption, which are essential for understanding the electronic structure and properties of these molecules. Such detailed analysis supports the potential biological and industrial applications of these compounds by enabling a deeper understanding of their reactivity and interaction with other molecules (Wazzan, Al-Qurashi, & Faidallah, 2016).
Antimicrobial and Mosquito Larvicidal Activity
Studies have also explored the synthesis of quinoline derivatives and their biological activities, including antimicrobial and mosquito larvicidal properties. For instance, certain synthesized quinoline derivatives have shown significant activity against various bacterial and fungal strains, as well as against mosquito larvae. These findings highlight the potential of these compounds in developing new antimicrobial agents and insecticides (Rajanarendar, Reddy, Murthy, Reddy, Raju, Srinivas, Praveen, & Rao, 2010).
Photophysical Properties and Luminescent Applications
The photophysical properties of quinoline derivatives, including their optical absorption and fluorescence spectra, have been investigated to evaluate their suitability for luminescent or electroluminescent applications. The research suggests that these compounds, depending on the solvent polarity, can emit light in the green-yellow range of the visible spectrum, making them candidates for use in optical devices and materials science (Danel, Gąsiorski, Matusiewicz, Całus, Uchacz, & Kityk, 2010).
Synthesis and Drug Design
Furthermore, research on quinoline derivatives has contributed to drug design, particularly as inhibitors of specific proteins involved in cancer and other diseases. The synthesis of these compounds involves complex chemical processes that yield molecules with significant biological activity. For example, some quinoline derivatives have been identified as potent inhibitors of farnesyl protein transferase, showcasing their potential in cancer therapy (Venet, End, & Angibaud, 2003).
Propriétés
IUPAC Name |
6-[(4-chlorophenyl)methyl]-8-(4-methylbenzoyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClNO4/c1-16-2-6-18(7-3-16)25(29)21-15-28(14-17-4-8-19(27)9-5-17)22-13-24-23(31-10-11-32-24)12-20(22)26(21)30/h2-9,12-13,15H,10-11,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJYPYSDBTPBNDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCCO4)CC5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

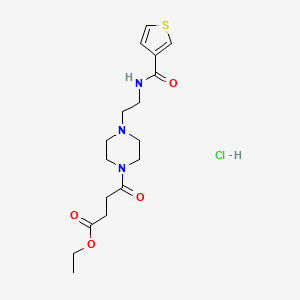
![methyl 2-(8-(5-chloro-2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2749432.png)
![1-Methyl-1'-[(4-methylphenyl)methyl]spiro[3H-quinazoline-2,4'-piperidine]-4-one](/img/structure/B2749433.png)
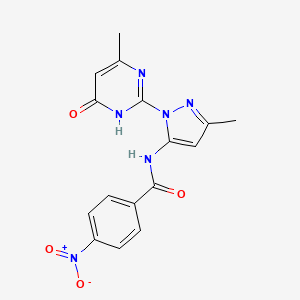
![1-(4-Fluorobenzoyl)-4-[2-(4-fluorophenoxy)ethyl]piperidine](/img/structure/B2749435.png)
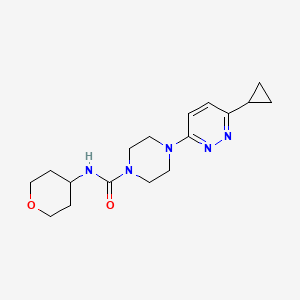
![(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone](/img/structure/B2749438.png)
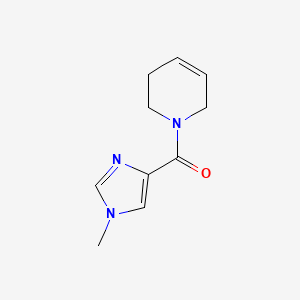
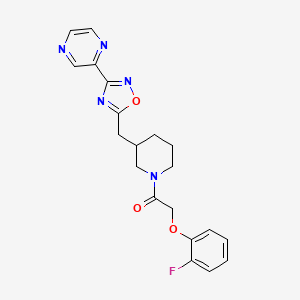
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide](/img/structure/B2749442.png)
![2-[1-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2749443.png)
![N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2749446.png)

